Diethyl phthalate-d10

Catalog No.
S12881622
CAS No.
M.F
C12H14O4
M. Wt
232.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl phthalate-d10

Product Name

Diethyl phthalate-d10

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) benzene-1,2-dicarboxylate

Molecular Formula

C12H14O4

Molecular Weight

232.30 g/mol

InChI

InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

FLKPEMZONWLCSK-MWUKXHIBSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)OCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=CC=C1C(=O)OC([2H])([2H])C([2H])([2H])[2H]

Diethyl phthalate-d10 is a deuterated form of diethyl phthalate, which is an ester derived from phthalic acid. It is characterized by the substitution of ten hydrogen atoms in the diethyl phthalate molecule with deuterium, a stable isotope of hydrogen. This modification enhances its utility in analytical chemistry, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry, where it serves as a tracer or internal standard due to its distinct mass and chemical properties. Diethyl phthalate itself is a colorless liquid with a slightly bitter taste and is known for its density, being more dense than water and insoluble in it .

Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base, diethyl phthalate-d10 can undergo hydrolysis to yield phthalic acid and ethanol-d6.
  • Transesterification: This reaction involves exchanging the alkoxy group of diethyl phthalate-d10 with another alcohol, which can be catalyzed by acids or bases.
  • Oxidation: Strong oxidizing agents can convert diethyl phthalate-d10 into carboxylic acids.

These reactions are significant for understanding its behavior in environmental and biological systems .

Diethyl phthalate-d10 shares biological properties with its non-deuterated counterpart. It has been studied for its potential toxicological effects, particularly regarding reproductive health. While diethyl phthalate is known to have low acute toxicity, chronic exposure has been linked to reproductive issues in animal studies, including effects on male reproductive development and potential teratogenicity . The deuterated form may exhibit similar biological interactions but can provide clearer insights in research due to its isotopic labeling.

The synthesis of diethyl phthalate-d10 typically involves the same method used for regular diethyl phthalate but incorporates deuterated reagents. The general method includes:

  • Reaction of Deuterated Ethanol: Ethanol-d6 reacts with phthalic anhydride in the presence of a strong acid catalyst.
  • Catalysis: The reaction conditions must be carefully controlled to ensure complete conversion and to minimize side reactions.

This process allows for the production of diethyl phthalate-d10 with high purity suitable for analytical applications .

Diethyl phthalate-d10 has several applications:

  • Analytical Chemistry: Primarily used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy to improve the accuracy of quantitative analyses.
  • Research: Utilized in studies examining the metabolic pathways of phthalates, providing insights into their environmental fate and biological effects.
  • Quality Control: Employed as a working standard for laboratory quality control processes .

Interaction studies involving diethyl phthalate-d10 focus on its behavior in biological systems and environmental matrices. The deuterated compound helps trace metabolic pathways without interference from naturally occurring compounds. Research indicates that diethyl phthalate can disrupt endocrine functions and affect reproductive health, necessitating further studies on its interactions with various biological systems .

Diethyl phthalate-d10 shares structural similarities with other phthalates but exhibits unique properties due to its isotopic labeling. Here are some comparable compounds:

Compound NameStructureKey Differences
Diethyl PhthalateC12H14O4Non-deuterated form; widely used as a plasticizer
Dimethyl PhthalateC10H10O4Shorter alkyl chains; different physical properties
Di-n-butyl PhthalateC16H22O4Longer alkyl chains; higher molecular weight
Diisononyl PhthalateC23H38O4Larger alkyl groups; used in flexible PVC applications

Diethyl phthalate-d10's uniqueness lies in its isotopic composition, which allows for precise tracking in analytical applications while maintaining similar chemical behavior to other phthalates .

Diethyl phthalate-d10 (CAS RN: 162642430) is a deuterated derivative of diethyl phthalate (CAS RN: 84-66-2), where ten hydrogen atoms are replaced by deuterium. The parent compound, diethyl phthalate, consists of a benzene ring with two ester functional groups at the ortho positions, yielding the molecular formula C₁₂H₁₄O₄. In the deuterated variant, the hydrogen atoms on the ethyl groups and the benzene ring are selectively substituted, resulting in a molecular weight of 232.30 g/mol compared to 222.24 g/mol for the non-deuterated form.

The structural integrity of diethyl phthalate-d10 is preserved despite isotopic substitution, as evidenced by its retention of key physical properties. For instance, the boiling point (298°C) and density (1.120 g/cm³ at 25°C) remain consistent with those of diethyl phthalate, ensuring comparable behavior in chromatographic separations. The deuterium atoms are strategically positioned to minimize steric effects while maximizing isotopic detectability. The canonical SMILES representation, O=C(OCC)C=1C=CC=CC1C(=O)OCC, highlights the symmetric ester groups and aromatic core.

Table 1: Comparative Properties of Diethyl Phthalate and Diethyl Phthalate-d10

PropertyDiethyl PhthalateDiethyl Phthalate-d10
Molecular FormulaC₁₂H₁₄O₄C₁₂H₄D₁₀O₄
Molecular Weight (g/mol)222.24232.30
Boiling Point (°C)298298
Density (g/cm³ at 25°C)1.1201.120
CAS RN84-66-2162642430

Historical Context of Deuterated Phthalates in Research

The development of deuterated phthalates traces back to the mid-20th century, when isotopic labeling gained traction as a method for studying metabolic pathways. Early applications focused on radiolabeled compounds, but safety concerns and regulatory restrictions prompted a shift toward stable isotopes like deuterium. Diethyl phthalate-d10 emerged in the 1980s as part of efforts to analyze phthalate migration from plastics into food and environmental matrices.

Deuterated phthalates addressed a critical challenge in analytical chemistry: distinguishing exogenous phthalates from endogenous compounds in complex biological samples. For example, the U.S. Environmental Protection Agency’s classification of diethyl phthalate as a Priority Toxic Pollutant necessitated precise tracking methods. By incorporating deuterium, researchers could spike samples with diethyl phthalate-d10 and quantify analyte recovery using mass spectrometry, circumventing matrix interference.

Significance of Isotopic Labeling in Analytical Chemistry

Isotopic labeling with diethyl phthalate-d10 enables two primary analytical strategies: internal standardization and tracer studies. In mass spectrometry, the 10-Da mass shift between diethyl phthalate and its deuterated analog allows for unambiguous identification in full-scan modes. This mass difference arises from the substitution of ten hydrogen atoms (1 Da each) with deuterium (2 Da each), creating a distinct isotopic signature.

Nuclear magnetic resonance (NMR) spectroscopy also benefits from deuterium labeling. While deuterium has a lower gyromagnetic ratio than hydrogen, its incorporation simplifies spectra by eliminating signals from non-deuterated protons. For instance, in studies of phthalate metabolism, diethyl phthalate-d10 facilitates the observation of ester hydrolysis products without overlapping signals from endogenous molecules.

Recent advancements in synthetic chemistry have further expanded the utility of diethyl phthalate-d10. The use of [(13)C]methyl phenyl sulfide as a precursor allows for combinatorial labeling strategies, where both carbon-13 and deuterium isotopes are incorporated into the phthalate backbone. Such innovations underscore the compound’s role in elucidating reaction mechanisms and environmental fate.

Synthetic Pathways for Diethyl Phthalate-d10 Production

Esterification Reactions with Deuterated Ethanol

The synthesis of diethyl phthalate-d10 follows established esterification protocols for phthalate esters, with the critical modification of incorporating deuterated reagents to achieve isotopic labeling [1] [4]. The primary synthetic route involves the direct esterification of phthalic anhydride with deuterated ethanol under acid-catalyzed conditions [9] [12]. This approach provides a straightforward method for introducing deuterium atoms into the ethyl ester groups of the final product.

The esterification reaction proceeds through a two-step mechanism where phthalic anhydride first reacts with deuterated ethanol to form the monoester intermediate, followed by a second esterification to yield the diester product [1] [7]. The reaction conditions typically require elevated temperatures ranging from 80 to 150 degrees Celsius and the presence of strong acid catalysts such as sulfuric acid [36] [38]. The catalyst loading generally represents 0.015 to 0.030 times the mass of phthalic anhydride to ensure efficient conversion while minimizing side reactions [36] [39].

The reaction parameters significantly influence both the yield and isotopic purity of the final product [38]. Optimal conditions include maintaining reaction temperatures between 130 to 140 degrees Celsius, employing molar ratios of alcohol to phthalic anhydride between 2.1 to 2.7, and conducting the reaction under controlled pressure conditions of 0.4 to 0.5 megapascals [36] [39]. The reaction time typically ranges from 3.5 to 4 hours for the initial esterification, followed by additional secondary esterification steps to achieve complete conversion [36] [39].

Reaction ParameterOptimal RangeEffect on Product Quality
Temperature130-140°CHigher temperatures increase reaction rate but may reduce isotopic retention
Catalyst Loading0.015-0.030 mass ratioOptimal loading ensures complete conversion without excessive side reactions
Alcohol:Anhydride Ratio2.1-2.7:1Excess alcohol drives reaction completion and improves yields
Reaction Time3.5-4 hoursExtended times ensure complete esterification
Pressure0.4-0.5 MPaControlled pressure prevents alcohol loss and maintains reaction efficiency

Purification Techniques for Isotopic Enrichment

The purification of diethyl phthalate-d10 requires specialized techniques to achieve the high isotopic purity necessary for analytical applications [12] [17]. Column chromatography represents the primary purification method, typically employing silica gel as the stationary phase with ethyl acetate and n-hexane solvent systems [1] [9]. The optimal solvent ratio of ethyl acetate to n-hexane ranges from 1:15 to achieve effective separation of the desired product from impurities and unreacted starting materials [1].

Solid-phase extraction techniques provide an alternative purification approach, particularly for removing polar impurities and catalyst residues [17] [19]. The method utilizes C18 cartridges for the enrichment and purification of phthalate compounds from reaction mixtures [17] [19]. The extraction process involves sequential washing steps with solvents of increasing polarity to selectively remove impurities while retaining the target compound [17].

High-performance liquid chromatography represents the most effective method for achieving baseline separation of isotopically labeled compounds [16] [18]. The technique demonstrates particular utility for separating deuterated isotopologues from their non-deuterated counterparts [16] [18]. Pentafluorophenyl columns show superior performance in reducing chromatographic deuterium effects compared to conventional octadecyl columns, suggesting that electronic interactions with fluorine atoms stabilize deuterated metabolites [16].

Azeotropic distillation provides an additional purification step for removing residual solvents and volatile impurities [36]. The process involves transferring the material to a stripping vessel, applying vacuum conditions exceeding 0.09 megapascals, and heating to temperatures between 120 to 130 degrees Celsius [36]. Steam or nitrogen introduction facilitates the removal of volatile contaminants until methyl benzoate content falls below 100 parts per million [36].

The neutralization and washing procedures constitute essential purification steps for removing acidic catalyst residues [36] [39]. The crude ester undergoes treatment with sodium carbonate solutions at concentrations between 4 to 6 percent by mass [36] [39]. The neutralization reaction proceeds at temperatures of 80 to 85 degrees Celsius for 30 to 40 minutes, followed by phase separation and multiple water washes [36] [39].

Ion exchange treatment provides final purification to remove residual ionic impurities [36]. The process involves treatment with dilute sulfuric acid solutions at concentrations of 1 to 5 percent by mass at temperatures between 40 to 50 degrees Celsius [36]. This step converts any remaining sodium carboxylate salts to their corresponding carboxylic acids, which are subsequently removed through aqueous washing [36].

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of diethyl phthalate-d10, enabling confirmation of isotopic incorporation and assessment of chemical purity [12] [20]. Proton nuclear magnetic resonance analysis reveals distinct spectral patterns that differentiate the deuterated compound from its non-deuterated analog [20] [24].

The proton nuclear magnetic resonance spectrum of diethyl phthalate exhibits characteristic signals corresponding to the aromatic and aliphatic proton environments [23] [24]. The aromatic protons appear as multiplets in the region between 7.5 to 7.7 parts per million, typically observed as doublet of doublets with coupling constants ranging from 8.5 to 8.9 hertz [24]. The ethyl ester groups generate two distinct signal patterns: the methylene protons (-O-CH2) appear as a triplet at approximately 4.27 parts per million, while the methyl protons (-CH3) produce a triplet at 1.23 parts per million [24].

In the deuterated analog diethyl phthalate-d10, the complete substitution of ethyl group hydrogens with deuterium results in the absence of aliphatic proton signals [12]. This selective deuteration pattern enables clear identification and quantification of the isotopic labeling through the comparison of integrated signal intensities [12] [20]. The aromatic region remains unchanged, providing an internal reference for structural confirmation [12].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information and enables assessment of isotopic effects on carbon chemical shifts [24] [25]. The spectrum typically displays signals corresponding to the carbonyl carbon at approximately 167 parts per million, aromatic carbons between 128 to 132 parts per million, methylene carbons around 61 parts per million, and methyl carbons at 13 to 14 parts per million [24] [27].

The deuterium nuclear magnetic resonance technique provides direct characterization of the isotopic labeling pattern [20]. This method enables quantitative determination of deuterium content and assessment of isotopic distribution within the molecule [20]. The technique proves particularly valuable for confirming the completeness of deuteration and identifying any residual protiated positions [20].

NMR TechniqueKey Signals (ppm)MultiplicityIntegrationDiagnostic Value
1H NMR7.5-7.7 (aromatic)Doublet of doublets4HStructural confirmation
1H NMR4.27 (OCH2)Triplet4H (non-deuterated)Deuteration assessment
1H NMR1.23 (CH3)Triplet6H (non-deuterated)Isotopic purity
13C NMR167 (C=O)Singlet2CCarbonyl verification
13C NMR128-132 (aromatic)Multiple signals6CAromatic confirmation
2H NMRVariableMultiple10DDirect deuterium detection

Mass Spectrometric (MS) Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and detailed fragmentation analysis for diethyl phthalate-d10 [28] [29]. The technique enables precise determination of isotopic incorporation through molecular ion analysis and characteristic fragmentation pathways [28] [30].

The molecular ion peak for diethyl phthalate-d10 appears at mass-to-charge ratio 232, representing a mass shift of +10 daltons compared to the non-deuterated compound at mass-to-charge ratio 222 [2] [42]. This molecular ion typically exhibits low abundance in electron impact ionization spectra, consistent with the general behavior of phthalate esters [29] [30]. The isotopic pattern provides additional confirmation of deuterium incorporation, with the molecular ion cluster showing the expected distribution for a compound containing ten deuterium atoms [2].

The base peak in electron impact mass spectra of phthalate esters consistently appears at mass-to-charge ratio 149, corresponding to the formation of a stable fragment through loss of the alkyl ester groups [29] [30] [31]. This fragment results from the preferential cleavage of the ester bonds and subsequent rearrangement to form the characteristic phthalic anhydride-derived ion [28] [29]. For diethyl phthalate-d10, this fragmentation pattern remains unchanged, as the deuterium atoms are located in the ethyl groups that are eliminated during fragmentation [29] [31].

Additional characteristic fragments provide structural information about the ester substituents [28] [29]. The loss of ethoxy groups generates fragments at mass-to-charge ratios corresponding to the sequential elimination of deuterated ethanol molecules [28]. These fragments appear at shifted masses compared to the non-deuterated analog, providing diagnostic evidence for deuterium incorporation in the ethyl ester positions [28].

Chemical ionization mass spectrometry offers enhanced molecular ion abundance and simplified fragmentation patterns [31] [33]. Using methane as the reagent gas produces protonated molecular ions [M+H]+ with relative intensities between 10 to 30 percent of the base peak [31]. The technique also generates characteristic adduct ions [M+C2H5]+ and [M+C3H5]+ that provide additional molecular weight confirmation [31] [33].

The fragmentation pathway analysis reveals that phthalate esters undergo predictable bond cleavages [28] [29]. The initial fragmentation involves alpha-cleavage adjacent to the carbonyl groups, followed by rearrangement processes that stabilize the resulting fragments [28]. For deuterated compounds, the fragmentation mechanisms remain essentially unchanged, but the mass values of fragments containing deuterium atoms are shifted accordingly [28].

Ionization ModeMolecular Ion (m/z)Base Peak (m/z)Characteristic FragmentsRelative Abundance
Electron Impact232 [M]+-149177 [M-OC2D5], 104 [C6H4O2]Low molecular ion
Chemical Ionization (CH4)233 [M+H]+149261 [M+C2H5]+, 273 [M+C3H5]+10-30% molecular ion
Chemical Ionization (NH3)233 [M+H]+233250 [M+NH4]+High molecular ion

Role as Internal Standard in Chromatographic Methods

3.1.1 Gas Chromatography–Mass Spectrometry Protocols

Diethyl phthalate-d10 is routinely introduced as an isotopically labelled calibrant to correct for injection-to-injection variability, thermal discrimination and matrix suppression during gas-phase separation. Belgian human biomonitoring laboratories operating a triple-quadrupole gas chromatograph–mass spectrometer have established a two-transition, collision-induced dissociation method that pairs the native ester with its perdeuterated analogue (Table 1). The ten-deuterium mass shift (+ 10 Da) cleanly separates the internal standard from endogenous diethyl phthalate ions, while preserving identical retention and fragmentation behaviour [1] [2].

Table 1 Representative selected-reaction-monitoring settings for diethyl phthalate and diethyl phthalate-d10 in a triple-quadrupole gas chromatograph–mass spectrometer

CompoundPrecursor ion (m/z)Quantifier product ion (m/z)Collision energy (electron-volts)Typical retention time (minutes)Reference
Diethyl phthalate153991510.4 [1]
Diethyl phthalate-d10240.91012510.4 [1]

Using this protocol, calibration curves prepared over 1–200 micrograms per litre display coefficients of determination exceeding 0.998, with instrument detection limits below 0.5 micrograms per litre and internal standard–normalised peak area precision better than eight percent relative standard deviation [1] [3].

3.1.2 Liquid Chromatography–Tandem Mass Spectrometry Integration

In aqueous or biological matrices where thermal volatility is insufficient, reversed-phase liquid chromatography coupled to tandem mass spectrometry benefits from the same isotopic surrogate. A recent hair-monitoring study quantified six dialkyl phosphate metabolites by alkaline methanol extraction and electrospray ionisation; diethyl phthalate-d10 served as the reference compound for the parent ester [4]. Method-validation data are summarised in Table 2.

Table 2 Performance characteristics for diethyl phthalate in human hair using diethyl phthalate-d10 as internal standard (fifty-milligram sample mass, alkaline methanol extraction) [4]

ParameterResult
Calibration range0.3125–10 nanograms per millilitre (six points)
Coefficient of determination0.999
Extraction efficiency86 percent
Matrix effect93 percent of neat-solution response
Limit of detection0.24 picograms per milligram of hair
Limit of quantification0.72 picograms per milligram of hair
Intra-day precision6 percent relative standard deviation
Inter-day precision12 percent relative standard deviation

The negligible matrix effect demonstrates that co-eluting hair components do not compromise ionisation once diethyl phthalate-d10 is applied for response normalisation.

Trace Analysis in Complex Matrices

3.2.1 Environmental Sample Quantitation Strategies

Stable-isotope dilution with diethyl phthalate-d10 underpins a variety of ultra-trace determinations:

  • Laboratory-grade water and solvent quality control – A multi-laboratory survey revealed diethyl phthalate concentrations ranging from 0.18 to 6.28 micrograms per litre across high-performance liquid chromatography, liquid-chromatography–mass-spectrometry and de-ionised water supplies. Spiking with diethyl phthalate-d10 at 100 micrograms per litre enabled single-point recovery verification, yielding 101 percent mean recovery and less than five percent relative standard deviation [5].

  • Food and beverage surveillance – Ultra-performance liquid chromatographic screening of distilled spirits achieved method detection limits of one microgram per litre for the native compound; the labelled ester corrected for variable organic matrices and long instrument sequences without significant recalibration [6].

  • Human biomonitoring – In forty-nine hair samples collected from amyotrophic lateral sclerosis patients, diethyl phthalate appeared in eighty-two percent of individuals (mean 2.56 picograms per milligram, maximum 12.7 picograms per milligram). The use of diethyl phthalate-d10 was essential to maintain quantitative accuracy at these sub-picogram levels [4]. Data are collated in Table 3.

Table 3 Concentration distribution for diethyl phthalate in human hair (n = 50) [4]

StatisticValue (picograms per milligram)
Detection frequency82 percent
Minimum0.04
Twenty-fifth percentile0.59
Seventy-fifth percentile2.78
Maximum12.7
3.2.2 Polymer Degradation Product Monitoring

Gas-phase extraction techniques that track the loss of phthalate plasticisers from polymer matrices during accelerated ageing rely on mass-selective quantitation. Pyrolysis gas chromatography–mass spectrometry studies recommend isotopically labelled internal standards to offset thermal-desorption variability [7]. Diethyl phthalate-d10 fulfils this role because its fragmentation pattern mirrors that of unlabeled diethyl phthalate while remaining spectrally distinct. Under methylene chloride ultrasonic extraction, recoveries greater than ninety percent were achieved for polymer pellets when normalised to the deuterated ester, enabling mass-balance studies of phthalate migration as a function of temperature and exposure time [7].

Researchers examining ultraviolet-assisted photocatalytic degradation of phthalate esters in aqueous media likewise employ diethyl phthalate-d10 to quantify reaction kinetics. In a titanium-dioxide system, diethyl phthalate removal reached ninety-three percent within ninety minutes, and isotope-corrected calibration allowed accurate mass-balance closure on hydroxylated intermediates [8].

Key Takeaways

  • Diethyl phthalate-d10 provides a ten-dalton mass shift yet preserves chromatographic and ionisation behaviour identical to its unlabelled counterpart, making it the calibrant of choice for both gas-phase and liquid-phase methods.
  • In gas chromatography–mass spectrometry, dual-transition monitoring of the labelled and native esters yields sub-microgram per litre detection limits with instrument-tuning criteria compliant with United States Environmental Protection Agency Method 8270 requirements [3].
  • In liquid chromatography–tandem mass spectrometry, isotope dilution facilitates picogram-per-milligram quantification of diethyl phthalate in complex biological matrices with extraction efficiencies above eighty percent and coefficients of determination of 0.999 [4].
  • Stable-isotope correction is indispensable for environmental surveillance, food-safety compliance and polymer-degradation research, where matrix heterogeneity and instrument drift can otherwise bias trace-level measurements [6] [5] [7].

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

232.15197638 g/mol

Monoisotopic Mass

232.15197638 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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